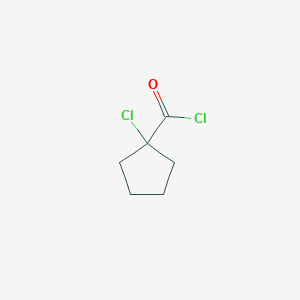
1-Chloro-cyclopentanecarbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-cyclopentanecarbonyl chloride is an organic compound with the molecular formula C6H8Cl2O. It is a derivative of cyclopentanecarbonyl chloride, where one of the hydrogen atoms on the cyclopentane ring is replaced by a chlorine atom. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-cyclopentanecarbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of cyclopentanecarbonyl chloride using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction typically occurs under reflux conditions, where the cyclopentanecarbonyl chloride is heated with the chlorinating agent to produce this compound .
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-cyclopentanecarbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to cyclopentanecarbonyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to cyclopentanecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products Formed:
Substitution: Formation of substituted cyclopentanecarbonyl derivatives.
Reduction: Formation of cyclopentanecarbonyl chloride.
Oxidation: Formation of cyclopentanecarboxylic acid.
Applications De Recherche Scientifique
1-Chloro-cyclopentanecarbonyl chloride is utilized in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Employed in the development of novel drug candidates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-cyclopentanecarbonyl chloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of acylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used. For example, in biological systems, it can modify proteins or nucleic acids, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Cyclopentanecarbonyl chloride: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
Cyclopentyl chloride: Contains a chlorine atom but lacks the carbonyl group, resulting in different reactivity and applications.
Cyclopentanecarboxylic acid: An oxidized form, used in different chemical contexts.
Uniqueness: 1-Chloro-cyclopentanecarbonyl chloride is unique due to its dual functional groups (chlorine and carbonyl), which provide versatility in chemical synthesis. Its reactivity allows for the formation of a wide range of derivatives, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
53287-46-0 |
|---|---|
Formule moléculaire |
C6H8Cl2O |
Poids moléculaire |
167.03 g/mol |
Nom IUPAC |
1-chlorocyclopentane-1-carbonyl chloride |
InChI |
InChI=1S/C6H8Cl2O/c7-5(9)6(8)3-1-2-4-6/h1-4H2 |
Clé InChI |
HGPDZHKDCSIWIP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13076678.png)
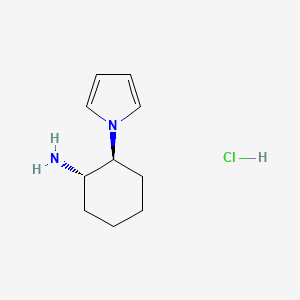
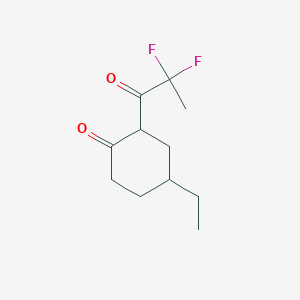
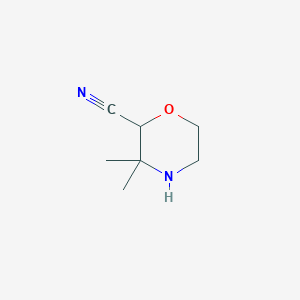
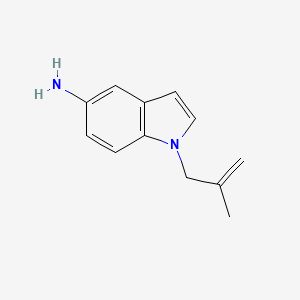
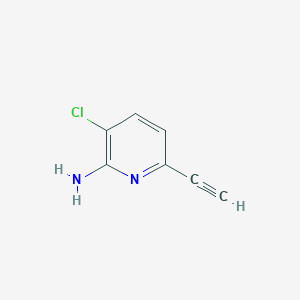
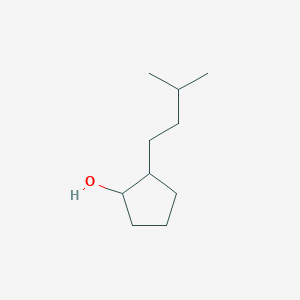

![6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13076760.png)
![5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B13076768.png)


